TAT 2-4

描述

Overview of Multidisciplinary Research Perspectives on "TAT" Designations

The term "TAT" serves as an abbreviation for multiple compounds across different fields. In the context of explosives and environmental chemistry, TAT can denote 2,4,6-triaminotoluene (B1203909), a product resulting from the biodegradation of 2,4,6-trinitrotoluene (B92697) (TNT) neobioscience.comfluoroprobe.com. In materials science and organic chemistry, TAT may refer to triazine derivatives such as 2,4,6-triacetotriazine or substituted triazines used in the synthesis of frameworks and complexes.

However, within the realm of biochemistry, cell biology, and molecular biology research, "TAT" frequently refers to the transactivator of transcription protein from the Human Immunodeficiency Virus (HIV). The specific designation "TAT 2-4" in this domain identifies a particular synthetic peptide sequence derived from this viral protein. This peptide is of significant interest due to its ability to traverse cell membranes, a property that has positioned it as a valuable tool for the intracellular delivery of various molecules in research settings. Research perspectives on the this compound peptide are thus multidisciplinary, spanning investigations into its chemical structure and properties, its interaction with biological membranes, and its application as a delivery vehicle for diverse cargoes in cellular and molecular studies.

Historical Context of "TAT" in Chemical and Biochemical Sciences

The historical context of the designation "TAT" in chemical and biochemical sciences is intertwined with the emergence of research in distinct areas. The use of "TAT" for 2,4,6-triaminotoluene is rooted in the study of energetic compounds and their environmental fate, particularly the biodegradation pathways of TNT, which gained prominence with increased awareness of explosive contamination neobioscience.comfluoroprobe.com. Similarly, the abbreviation "TAT" for certain triazine compounds is linked to the historical development of triazine chemistry and its applications in various materials and synthetic processes.

The historical context for the "this compound" peptide designation originates from research into the human immunodeficiency virus (HIV). Following the discovery of HIV, the viral transactivator of transcription (Tat) protein was identified as a key regulator of viral gene expression. Subsequent research revealed that the Tat protein possessed an intrinsic ability to enter cells, a characteristic later attributed to specific regions within its amino acid sequence. This discovery led to the identification and synthesis of cell-penetrating peptides (CPPs) based on the Tat protein sequence, including the fragment corresponding to residues 47-58. The synthetic peptide referred to as "this compound" is often described as a dimer of this 47-58 region or a related sequence, developed to exploit and study the cell-penetration mechanism for research applications involving intracellular delivery. The historical trajectory thus moved from understanding a viral protein's function to utilizing a synthetic peptide derived from it as a fundamental tool in biochemical and cell biological research.

Here is a summary of key chemical properties of the this compound peptide:

| Property | Value | Source(s) |

| Synonyms | H-YGRKKRRQRRRGYGRKKRRQRRRG-OH, YGRKKRRQRRRGYGRKKRRQRRRG-acid, Transactivator of Transcription Peptide (2-4) | |

| Molecular Weight | ~3,213.9 - 3,215.8 g/mol | |

| Appearance | Solid/Powder | |

| Color | Not determined | |

| Form | Solid, Powder |

Structure

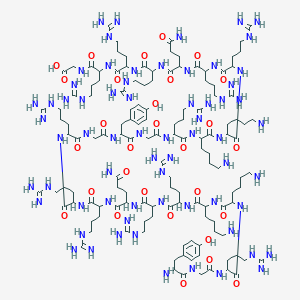

2D Structure

属性

IUPAC Name |

2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C132H240N66O29/c133-49-5-1-21-80(185-105(212)78(27-11-55-166-123(144)145)180-97(203)67-176-101(208)75(137)65-71-37-41-73(199)42-38-71)107(214)187-82(23-3-7-51-135)109(216)189-86(31-15-59-170-127(152)153)113(220)193-90(35-19-63-174-131(160)161)117(224)197-92(45-47-95(138)201)119(226)195-88(33-17-61-172-129(156)157)115(222)191-84(29-13-57-168-125(148)149)111(218)183-76(25-9-53-164-121(140)141)102(209)177-69-99(205)182-94(66-72-39-43-74(200)44-40-72)104(211)178-68-98(204)181-79(28-12-56-167-124(146)147)106(213)186-81(22-2-6-50-134)108(215)188-83(24-4-8-52-136)110(217)190-87(32-16-60-171-128(154)155)114(221)194-91(36-20-64-175-132(162)163)118(225)198-93(46-48-96(139)202)120(227)196-89(34-18-62-173-130(158)159)116(223)192-85(30-14-58-169-126(150)151)112(219)184-77(26-10-54-165-122(142)143)103(210)179-70-100(206)207/h37-44,75-94,199-200H,1-36,45-70,133-137H2,(H2,138,201)(H2,139,202)(H,176,208)(H,177,209)(H,178,211)(H,179,210)(H,180,203)(H,181,204)(H,182,205)(H,183,218)(H,184,219)(H,185,212)(H,186,213)(H,187,214)(H,188,215)(H,189,216)(H,190,217)(H,191,222)(H,192,223)(H,193,220)(H,194,221)(H,195,226)(H,196,227)(H,197,224)(H,198,225)(H,206,207)(H4,140,141,164)(H4,142,143,165)(H4,144,145,166)(H4,146,147,167)(H4,148,149,168)(H4,150,151,169)(H4,152,153,170)(H4,154,155,171)(H4,156,157,172)(H4,158,159,173)(H4,160,161,174)(H4,162,163,175) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYDXJXPYPVEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C132H240N66O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3215.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2,4,6 Triaminotoluene Tat in Fundamental Chemical and Environmental Research

Synthesis Methodologies of 2,4,6-Triaminotoluene (B1203909)

The synthesis of 2,4,6-Triaminotoluene often involves the reduction of 2,4,6-trinitrotoluene (B92697) (TNT). at.uaosti.gov This conversion is a key step in utilizing surplus energetic materials as feedstocks for other chemical products. osti.gov

Vicarious Nucleophilic Substitution (VNS) Chemistry for 2,4,6-Triaminotoluene Synthesis

Vicarious Nucleophilic Substitution (VNS) chemistry is a method that allows for the nucleophilic replacement of hydrogen, particularly in nitroaromatic compounds. organic-chemistry.org While VNS is primarily known for substituting hydrogen with carbanions bearing leaving groups, the concept of nucleophilic substitution on nitroarenes is relevant to understanding potential synthetic routes or modifications of nitro-substituted toluenes that could ultimately lead to aminated products like TAT. organic-chemistry.org For instance, VNS reactions have been used to directly convert TNT to 3,5-diamino-2,4,6-trinitrotoluene (DATNT) by using aminating agents. osti.gov Although direct VNS for the synthesis of 2,4,6-triaminotoluene from a non-aminated precursor is not explicitly detailed in the search results, VNS chemistry demonstrates the potential for introducing amino groups onto activated aromatic rings.

Precursor Chemistry and Pathway Optimization in 2,4,6-Triaminotoluene Synthesis

The primary precursor for 2,4,6-triaminotoluene synthesis discussed in the literature is 2,4,6-trinitrotoluene (TNT). at.uaosti.gov The conversion of TNT to TAT is typically achieved through reduction of the nitro groups to amino groups. at.uaosti.gov Optimization of this pathway focuses on achieving high yields and purity of TAT. For example, catalytic hydrogenation of TNT has been reported to yield 2,4,6-triaminotoluene, and the use of a palladium catalyst has been investigated for its multicycle use to enhance the yield above 98%. researchgate.net This highlights the importance of catalyst selection and reaction conditions in optimizing the synthesis of TAT from TNT.

Historical and Contemporary Synthetic Routes to 2,4,6-Triaminotoluene

Historically, the reduction of nitroaromatic compounds to their corresponding amines has been a fundamental transformation in organic chemistry. For 2,4,6-triaminotoluene, the established route involves the reduction of 2,4,6-trinitrotoluene. at.uaosti.gov Contemporary approaches continue to explore efficient and high-yield methods for this reduction, often focusing on catalytic processes. researchgate.net The use of catalytic hydrogenation with catalysts like palladium on carbon is a common contemporary method for converting polynitroaromatic compounds to polyamines. The optimization of such catalytic systems, including catalyst reusability and reaction conditions, represents ongoing research in improving the synthesis of TAT. researchgate.net

Transformation and Degradation Pathways of 2,4,6-Triaminotoluene

The transformation and degradation of 2,4,6-triaminotoluene are particularly relevant in the context of environmental remediation of areas contaminated with nitroaromatic explosives, as TAT can be a metabolite of TNT. nih.govresearchgate.net

Biological Transformation Mechanisms of 2,4,6-Triaminotoluene

Biological transformation of 2,4,6-triaminotoluene has been observed, particularly under anaerobic conditions. nih.govresearchgate.net While TNT is often initially reduced to TAT by microorganisms, TAT itself can undergo further transformations. nih.govresearchgate.net These transformations are often biotic, as demonstrated by their occurrence in the presence of anaerobic sludge but not in autoclaved sludge. nih.gov

Under anaerobic conditions, 2,4,6-triaminotoluene has been shown to be transformed into azo derivatives. nih.govresearchgate.net Studies using anaerobic sludge have identified compounds such as 2,2′,4,4′-tetraamino-6,6′-azotoluene and 2,2′,6,6′-tetraamino-4,4′-azotoluene as metabolites of TAT. nih.gov

The formation of these azo compounds suggests a coupling reaction between TAT molecules. nih.gov Research indicates that TAT can act as a dead-end metabolite in the anaerobic biotransformation of TNT, meaning that while TNT is converted to TAT, the subsequent transformation of TAT to other products like azo compounds does not lead to significant mineralization (complete breakdown to inorganic substances like CO2). nih.gov

Under different conditions, such as aeration and/or acidification, phenolic compounds like hydroxy-diaminotoluenes and dihydroxy-aminotoluenes have been observed from TAT in anaerobic sludge. nih.gov Trihydroxytoluene was detected, but only after heating TAT in water at 100°C, suggesting it is not a primary biological metabolite under typical environmental temperatures. nih.gov

The anaerobic biotransformation of TNT to TAT is a significant pathway, with TAT being a major end product under strictly anaerobic conditions in some microbial systems. nih.govresearchgate.netscielo.br However, the subsequent fate of TAT, leading to the formation of azo derivatives and other products, indicates that TAT itself is subject to further, albeit limited, biological transformation under anaerobic conditions. nih.gov

Table 1: Anaerobic Transformation Products of 2,4,6-Triaminotoluene

| Compound Name | Notes |

| 2,4,6-Triaminotoluene (TAT) | Primary metabolite of TNT reduction under anaerobic conditions. nih.govresearchgate.net |

| 2,2′,4,4′-Tetraamino-6,6′-azotoluene | Azo derivative formed from TAT under anaerobic conditions. nih.gov |

| 2,2′,6,6′-Tetraamino-4,4′-azotoluene | Azo derivative formed from TAT under anaerobic conditions. nih.gov |

| Hydroxy-diaminotoluenes | Observed from TAT under aeration/acidification of anaerobic cultures. nih.gov |

| Dihydroxy-aminotoluenes | Observed from TAT under aeration/acidification of anaerobic cultures. nih.gov |

| Trihydroxytoluene | Detected after heating TAT in water at 100°C. nih.gov |

This table summarizes some of the identified transformation products of 2,4,6-triaminotoluene under anaerobic or modified anaerobic conditions, based on research findings. nih.gov

Enzymatic Biotransformation Processes Related to 2,4,6-Triaminotoluene

Enzymatic biotransformation plays a significant role in the fate of nitroaromatic compounds such as TNT, often leading to the formation of reduced products like TAT. Microorganisms, including bacteria and fungi, possess enzymes capable of catalyzing the reduction of nitro groups. nih.govbme.huethz.ch This process typically involves the stepwise reduction of nitro groups (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups. nih.gov

While TAT can be a significant end product of anaerobic biotransformation, its subsequent fate can vary. Some studies indicate that TAT may act as a relatively stable metabolite under certain conditions. nih.gov However, further metabolism of TAT has been suggested, potentially leading to compounds like methylphloroglucinol and p-cresol, although conclusive biochemical evidence for these pathways is still being sought. nih.gov

Hydrolysis and Polymerization of 2,4,6-Triaminotoluene under Various Conditions

2,4,6-Triaminotoluene can undergo hydrolysis and polymerization reactions, influencing its persistence and transformation in different environments. Hydrolysis of TAT can occur, particularly under acidic conditions. nih.gov Studies have shown that acidification (e.g., to pH 2-3) and/or heating can enhance the decomposition of TAT, leading to the formation of phenolic compounds such as hydroxy-diaminotoluenes and dihydroxy-aminotoluenes. nih.gov Trihydroxytoluene has also been detected after heating TAT in water at 100°C. nih.gov

Polymerization reactions involving TAT and its intermediates are also relevant, especially in environmental contexts like contaminated soils. These reactions can lead to the formation of complex, often insoluble, products. acs.org For example, under certain conditions, particularly at neutral pH, TAT can be involved in the production of azo derivatives, such as 2,2',4,4'-tetraamino-6,6'-azotoluene and 2,2',6,6'-tetraamino-4,4'-azotoluene. nih.gov These azo compounds have been detected in studies involving the biotransformation of TNT with anaerobic sludge. nih.gov The formation of these polymeric or bound residues can effectively immobilize TAT and its transformation products in the soil matrix. bme.huacs.org Research suggests that polymerization reactions involving TAT and/or various reaction intermediates are likely contributors to the incomplete conversion of TNT to TAT observed under certain conditions, such as high initial TNT concentration and low iron metal concentration in abiotic reduction studies. acs.org

Electrochemical Reduction Mechanisms to 2,4,6-Triaminotoluene

Electrochemical reduction is a method used to transform nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) into less toxic or more easily degradable products, including 2,4,6-triaminotoluene. rsc.orgrsc.orgrsc.org This process involves the transfer of electrons to the nitro groups, leading to their reduction to amino groups. The electrochemical reduction of TNT to TAT is an 18-electron and 18-proton transfer process, with each nitro group undergoing a 6-electron reduction. rsc.orgmostwiedzy.plresearchgate.net

Elementary Reaction Mechanisms of Electrochemical Reduction

The electrochemical reduction of polynitroaromatic compounds like TNT proceeds through multistep processes. mostwiedzy.pl The mechanism typically involves the sequential reduction of the nitro groups. Studies using cyclic voltammetry have shown that the electrochemical reduction of TNT is characterized by distinct reduction peaks, corresponding to the stepwise reduction of the three nitro groups. mostwiedzy.plresearchgate.netacs.orgresearchgate.net

Theoretical studies using density functional theory (DFT) have been employed to investigate the elementary steps involved in the electrochemical reduction of TNT. These studies consider both outer-sphere (non-catalyzed) and inner-sphere (catalyzed) reduction mechanisms. rsc.orgrsc.org

Rate-Limiting Steps in 2,4,6-Triaminotoluene Formation via Electrochemical Pathways

Identifying the rate-limiting steps is crucial for optimizing electrochemical reduction processes for TAT formation. Theoretical studies suggest that the non-catalyzed electrochemical reduction of TNT is limited by the slow initial activation of the nitro group. rsc.orgrsc.orgrsc.org This initial activation involves the reduction of one nitro group before the reduction of the others proceeds. rsc.orgrsc.org

In electrocatalytic reduction, the interaction between the electrode surface and the TNT molecule can influence the reaction rate. researchgate.net The rate-determining steps in such catalyzed reactions may be related to interfacial charge transfer and adsorption phenomena on the electrode surface. researchgate.net

Theoretical Considerations of Electrode Surface Interactions in 2,4,6-Triaminotoluene Production

Theoretical studies, particularly those utilizing DFT, provide insights into the interactions between TNT and electrode surfaces during electrochemical reduction. These studies help in understanding how different electrode materials can influence the reaction mechanism and efficiency. rsc.orgrsc.org

Theoretical calculations can also predict the reduction potentials and reaction energy diagrams for different elementary steps on various electrode materials. rsc.orgrsc.orgacs.org This information is valuable for rationally designing electrocatalysts for efficient TNT reduction to TAT. Studies have investigated the activity of different metal surfaces, including late transition metals, and have suggested that metals with intermediate oxygen affinity may be the most active for TNT reduction. rsc.orgrsc.org The nature of the electron transfer (inner-sphere vs. outer-sphere) and the influence of processes like adsorption on the rate-limiting step are also considered in theoretical investigations of electrode surface interactions. acs.org

Theoretical Studies and Computational Chemistry of 2,4,6-Triaminotoluene

Theoretical studies and computational chemistry methods, such as Density Functional Theory (DFT), are valuable tools for investigating the properties and reactions of 2,4,6-triaminotoluene and its precursors, particularly in the context of electrochemical reduction of TNT. rsc.orgrsc.orgrsc.org These methods allow researchers to model the molecular structure, electronic properties, and reaction pathways at a fundamental level.

Computational chemistry can be used to calculate parameters such as reduction potentials, reaction energies, and activation barriers for the various steps involved in the conversion of TNT to TAT. rsc.orgrsc.orgacs.org These calculations can corroborate experimental observations and provide a more detailed understanding of the reaction mechanisms. acs.orgresearchgate.net For example, quantum chemical calculations have been used to support experimental findings regarding the reduction potentials of TNT and its intermediates. acs.orgresearchgate.net

Theoretical studies also explore the interactions of TNT and its transformation products, including TAT, with different surfaces, which is particularly relevant for understanding electrochemical processes and environmental fate. rsc.orgrsc.orgresearchgate.net DFT studies have investigated the adsorption of TNT on various surfaces to understand how these interactions influence the reduction pathway and efficiency. rsc.orgrsc.orgresearchgate.net

Furthermore, computational chemistry can contribute to identifying potential intermediates and products in biotransformation and hydrolysis processes, complementing experimental analytical techniques.

Density Functional Theory (DFT) Applications in 2,4,6-Triaminotoluene Research

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. In the context of 2,4,6-triaminotoluene research, DFT is applied to study its behavior and transformations, particularly in environmental contexts. For instance, DFT methods have been employed to investigate the electrochemical reduction of 2,4,6-trinitrotoluene (TNT) to 2,4,6-triaminotoluene. rsc.orgrsc.org These studies aim to determine the elementary reduction mechanisms and identify rate-limiting steps, which is crucial for developing efficient electroreduction catalysts. rsc.orgrsc.org DFT calculations can predict how different metal surfaces interact with nitroaromatic compounds like TNT during reduction, providing insights into catalytic activity. rsc.org Furthermore, DFT has been used to study the adsorption of TNT on surfaces, which is relevant to its environmental fate and remediation. researchgate.netresearchgate.net While these studies primarily focus on the precursor TNT, the insights gained into the reduction pathways and surface interactions are directly applicable to understanding the formation and behavior of TAT.

Molecular Orbital Analysis for 2,4,6-Triaminotoluene and Related Compounds

Molecular Orbital (MO) analysis provides a detailed picture of the electron distribution within a molecule, which helps explain its chemical reactivity and stability. While direct MO analysis specifically focused solely on 2,4,6-triaminotoluene is not extensively detailed in the provided search results, MO theory in general is fundamental to understanding the electronic structure of aromatic amines like TAT. Studies on related nitroaromatic compounds, such as TNT, often utilize MO calculations to understand the electronic effects of substituents and predict reactivity. capes.gov.br The principles of MO theory, including the concept of molecular orbitals formed from atomic orbitals and the distribution of electron density, are applicable to TAT. lasalle.edu Analyzing the frontier molecular orbitals (HOMO and LUMO) of TAT can provide insights into its potential reaction sites and its behavior in chemical transformations. Although specific data tables from MO analysis of TAT were not found, this theoretical approach is a standard tool in computational chemistry for characterizing the electronic nature of such organic molecules.

Kinetic Modeling of Heterogeneous Reactions Involving 2,4,6-Triaminotoluene

Kinetic modeling is essential for understanding the rates and pathways of chemical reactions. In environmental research, kinetic models are used to describe the transformation and fate of compounds like 2,4,6-triaminotoluene in various systems, particularly in heterogeneous environments. 2,4,6-Triaminotoluene is often encountered as a product of the reduction of 2,4,6-trinitrotoluene, a process that can occur in heterogeneous systems like contaminated soil or wastewater treated with reactive materials such as zero-valent iron or through biological processes involving microbial communities. asm.orgohiolink.eduresearchgate.net

Studies on the reduction of TNT by granular iron metal, a heterogeneous reaction, have investigated the kinetics of TAT appearance. researchgate.net These studies have shown that the complete conversion of TNT to TAT is dependent on factors such as the initial concentrations of TNT and the solid-phase reactant (e.g., Fe⁰). researchgate.net Complex interactions, including potential polymerization reactions involving TAT or its intermediates, can influence the observed kinetics and product distributions in heterogeneous systems. researchgate.net

While specific kinetic models solely focused on the reactions of 2,4,6-triaminotoluene in heterogeneous systems are less prominent in the search results compared to its formation kinetics, the principles of heterogeneous reaction kinetics are applicable. uni.luhzdr.de These principles involve considering mass transfer between phases, surface reactions, and the intrinsic reactivity of the adsorbed or dissolved species. uni.luhzdr.deosti.gov Kinetic models for such systems often involve developing a plausible reaction mechanism and translating it into mathematical equations to estimate parameters based on experimental data.

Analytical Methodologies for 2,4,6-Triaminotoluene Characterization in Research

Accurate identification and quantification of 2,4,6-triaminotoluene in various matrices are critical for research, particularly in environmental studies monitoring its formation and fate. Chromatographic and mass spectrometric techniques are widely used for this purpose.

Chromatographic Techniques for 2,4,6-Triaminotoluene and its Derivatives

Chromatographic techniques are essential for separating 2,4,6-triaminotoluene from complex mixtures and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) is a common method used for the analysis of TAT. sielc.comnih.gov Reverse-phase HPLC methods with specific columns, such as C₁₈ columns, are employed. nih.gov The mobile phase typically consists of a mixture of water and organic solvents like acetonitrile, often with the addition of an ion-pairing agent such as octanesulfonic acid to improve the separation of polar compounds like TAT. nih.gov UV-VIS detectors are commonly used for quantification at specific wavelengths (e.g., 219 nm for TAT). nih.gov

HPLC has been used to monitor the formation and disappearance of TAT during the biotransformation of TNT in anaerobic sludge. asm.orgnih.gov Studies have shown that TAT can be a relatively high-yield product in such processes. asm.orgnih.gov However, due to its polarity and solubility in water, TAT may elute near the void volume in some standard HPLC methods, necessitating the use of specific ion-pairing techniques for better retention and separation. nih.gov

Gas Chromatography (GC) can also be used, often coupled with mass spectrometry (GC-MS), for the analysis of less polar or derivatized forms of TAT. asm.orgnih.gov Solid-phase microextraction (SPME) can be used as a sample preparation technique prior to GC-MS analysis. asm.orgnih.gov However, TAT's high polarity can make its detection by SPME-GC-MS challenging without derivatization. nih.gov

Table 1 summarizes typical chromatographic conditions used for 2,4,6-triaminotoluene analysis based on the search results.

| Technique | Column Type | Mobile Phase | Detection Method | Application Example |

| HPLC | C₁₈ with ion-pairing agent (e.g., octanesulfonic acid) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV-VIS (e.g., 219 nm) | Monitoring biotransformation of TNT to TAT nih.gov |

| HPLC | Newcrom R1 (reverse phase) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Not specified in detail, but compatible with MS | General analysis of 2,4,6-Triaminotoluene sielc.com |

| SPME-GC-MS | Not specified in detail | Not applicable (sample introduction) | Mass Spectrometry | Monitoring TNT biotransformation products (TAT detection challenging) asm.orgnih.gov |

Mass Spectrometry Approaches for 2,4,6-Triaminotoluene Product Identification

Mass spectrometry (MS) is a powerful tool for identifying 2,4,6-triaminotoluene and its transformation products by determining their mass-to-charge ratio and fragmentation patterns. MS is frequently coupled with chromatographic techniques like GC-MS and LC-MS to provide both separation and identification. asm.orgnih.govacs.org

LC-MS has been used to identify TAT and its derivatives formed during the biotransformation of TNT. asm.orgnih.gov For instance, LC-MS with atmospheric pressure chemical ionization (APCI) has been employed to obtain mass spectra of TAT and its phenolic hydrolysis products, such as hydroxy-diaminotoluenes (HDAT) and dihydroxy-aminotoluenes (DHAT). nih.gov The molecular mass ions obtained from MS analysis are crucial for confirming the identity of known compounds and elucidating the structures of unknown metabolites. asm.orgnih.gov

MS is particularly valuable for identifying isomeric compounds, such as the azo derivatives (e.g., 2,2′,4,4′-tetraamino-6,6′-azotoluene and 2,2′,6,6′-tetraamino-4,4′-azotoluene) that can be formed from TAT under certain conditions. asm.orgnih.gov LC-MS can distinguish these isomers based on their retention times while providing the same molecular mass ion. asm.orgnih.gov

Ambient ionization mass spectrometry techniques, such as catalytic paper spray ionization mass spectrometry, have also been explored for the detection of TAT, particularly as a product of TNT reduction. acs.org This approach allows for direct analysis with minimal sample preparation. acs.org

Table 2 provides examples of mass spectrometry applications in 2,4,6-triaminotoluene research.

| Technique | Ionization Method | Application Example | Key Findings |

| LC-MS | APCI+ | Identification of TAT and phenolic hydrolysis products (HDAT, DHAT) from TNT biotransformation. nih.gov | Provided mass spectra and molecular ions for identification. nih.gov |

| LC-MS | Not specified in detail (coupled with HPLC) | Identification of azo derivatives formed from TAT. asm.orgnih.gov | Detected isomeric azo compounds with the same molecular mass ion (M+H; 271 amu). asm.orgnih.gov |

| Catalytic Paper Spray Ionization MS | Ambient Ionization | Detection of TAT as a product of TNT reduction. acs.org | Demonstrated direct detection capability. acs.org |

Hiv Tat 2 4 Peptide in Cell Biology and Molecular Delivery Research

Peptide Structure and Derivatives of HIV TAT 2-4

The unique structural characteristics of the HIV this compound peptide, particularly its amino acid composition and potential for modification and oligomerization, underpin its function as a potent cell-penetrating agent.

Amino Acid Sequence and Domain Specificity of HIV this compound Peptide

The core sequence of the HIV this compound peptide, often referred to as the protein transduction domain (PTD), is typically represented as YGRKKRRQRRR. This sequence corresponds to amino acids 47-57 of the HIV-1 Tat protein. The defining feature of this peptide is its high content of basic amino acids, specifically arginine (R) and lysine (B10760008) (K) residues. These positively charged residues are crucial for the peptide's interaction with negatively charged components of the cell membrane and its subsequent internalization researchgate.netproteopedia.org. The basic domain is primarily responsible for the cellular uptake and nuclear localization properties attributed to the full-length Tat protein sigmaaldrich.comsb-peptide.com. While the minimal sequence YGRKKRRQRRR is sufficient for cellular transduction, the full-length Tat protein contains additional domains involved in transcriptional activation and interaction with host cellular factors sb-peptide.commedchemexpress.com.

Chemical Synthesis of HIV this compound Peptides and Functionalized Conjugates

HIV this compound peptides are commonly synthesized using standard solid-phase peptide synthesis techniques. This method allows for the precise assembly of the amino acid sequence. Functionalized conjugates, where the TAT peptide is linked to various cargo molecules such as proteins, peptides, nucleic acids (like siRNA or oligonucleotides), antibodies, or nanoparticles, are also generated through chemical synthesis. Different chemical strategies are employed to create stable or cleavable linkages between the peptide and the cargo, including amide, disulfide, or polyether linkages. Microwave-assisted synthesis at controlled temperatures has been reported as an efficient method for preparing TAT(47-57) conjugates with high yield and quality. The choice of conjugation strategy and linker chemistry can influence the stability, cellular uptake, and intracellular release of the cargo.

Oligomerization and Structural Variants of HIV TAT Peptides (e.g., this compound Dimer)

The HIV TAT peptide can exist in different structural forms, including monomers and oligomers. Studies have identified monomeric, dimeric, and trimeric forms of the full-length HIV-1 Tat protein. Oligomerization, particularly dimerization, of the TAT peptide has been explored as a strategy to enhance its cell-penetrating capabilities and endosomal escape efficiency. For instance, a dimeric analogue of TAT, known as dfTAT, has demonstrated improved endosomal escape and cytosolic entry compared to its monomeric counterpart. Dimerization can be achieved through various methods, including the introduction of cysteine residues to form disulfide bonds between peptide monomers. The formation of nanosized oligomers by dimeric bundle peptides has been correlated with enhanced cell penetration abilities. While oligomerization can enhance uptake and endosomal escape, only the monomeric form of exogenous Tat has been shown to be functionally active in transactivating the HIV-1 LTR.

Mechanisms of Cellular Uptake and Transduction by HIV this compound Peptide

The precise mechanisms by which the HIV this compound peptide enters cells are complex and have been a subject of extensive research and debate. It is generally accepted that multiple pathways can be involved, often depending on factors such as peptide concentration, the nature of the conjugated cargo, and the cell type.

Non-Receptor Mediated Cellular Internalization Pathways

HIV this compound peptide and its conjugates can be internalized through non-receptor mediated pathways. Macropinocytosis, a form of fluid-phase endocytosis, has been suggested as a prominent receptor-independent mechanism for the cellular uptake of TAT peptide nih.govresearchgate.netproteopedia.org. This process involves the formation of large endocytic vesicles by membrane ruffling and is often energy-dependent researchgate.net. Studies using inhibitors and genetically engineered cells deficient in specific endocytic pathways have provided evidence for the involvement of macropinocytosis proteopedia.org. While interactions with cell-surface proteoglycans, such as heparan sulfate (B86663) proteoglycans (HSPG), can facilitate uptake, TAT peptide transduction can still occur in cells deficient in these proteoglycans, suggesting the existence of other independent pathways nih.gov. The cationic nature of the TAT peptide plays a significant role in initiating interactions with the negatively charged cell surface, contributing to its internalization even in the absence of specific protein receptors researchgate.netproteopedia.org.

Interactions with Cellular Membranes and Endosomal Escape Mechanisms

A critical aspect of TAT peptide-mediated delivery is its interaction with cellular membranes, both the plasma membrane during entry and endosomal membranes for cytosolic release. The high positive charge of the TAT peptide, primarily due to its arginine residues, facilitates electrostatic interactions with the negatively charged phospholipid head groups of cell membranes researchgate.net. These interactions can induce changes in membrane curvature and potentially lead to the formation of transient pores, allowing direct translocation of small cargoes across the membrane, particularly at high peptide concentrations nih.govjpt.com.

For larger cargoes internalized through endocytosis, escape from the endosomal compartment is essential for reaching their intracellular targets and exerting their biological activity. The TAT peptide has been shown to interact with endosomal membranes, promoting endosomal escape jpt.comproteopedia.org. One proposed mechanism involves electrostatic interactions between the cationic TAT peptide and anionic lipids, such as bis(monoacylglycero)phosphate (BMP), which are enriched in late endosomes. These interactions can lead to membrane destabilization, fusion, and subsequent leakage of endosomal contents into the cytoplasm. Another suggested mechanism is the formation of ionic pairs between CPPs and negatively charged membrane lipids, enabling their partitioning across the endosomal membrane jpt.com. The ability of TAT peptide to induce leakage of endosomes after interacting with negatively charged phospholipids (B1166683) has been reported jpt.com.

| Research Finding | Mechanism Implicated | Reference |

| Transduction observed in glycosaminoglycan-deficient cells | Existence of internalization pathways independent of HSPG | nih.gov |

| Uptake inhibited by energy depletion and low temperature | Energy-dependent endocytosis involved | sigmaaldrich.com |

| Interaction with membrane leading to saddle-splay curvature and pore-like structures | Direct membrane translocation, membrane restructuring | nih.gov |

| Interaction with actin cytoskeleton promoting macropinocytosis | Induction of alternate cellular uptake mechanisms | nih.gov |

| Cellular uptake involves clathrin-dependent endocytosis | Clathrin-mediated endocytosis pathway | jpt.com |

| Cellular uptake involves macropinocytosis | Macropinocytosis pathway | nih.govproteopedia.org |

| Dimerization enhances endosomal escape efficiency | Improved ability to escape endosomal compartment | |

| Interaction with anionic bis(monoacylglycero)phosphate (BMP) in late endosomes | Endosomal escape via membrane fusion and leakage |

Influence of Peptide Modifications on Transduction Efficiency

The intrinsic ability of the HIV TAT peptide to penetrate cell membranes is significantly influenced by its amino acid sequence and potential modifications. The core region responsible for this property is rich in basic amino acids, particularly arginine. researchgate.netjpt.comgenscript.com Studies have shown that the number of basic amino acids in the peptide segment is crucial for transmembrane transduction, with an increase often enhancing the effect. researchgate.net

Modifications to the TAT peptide sequence or structure can further impact its transduction efficiency and cellular uptake mechanisms. For instance, dimerization of the TAT PTD, as seen in this compound, which consists of two back-to-back copies of the 47-58 domain, has been shown to be an efficient oligomer for cell penetration. biosynth.com The incorporation of hydrophobic residues or conjugation with lipids can also alter the peptide's interaction with the cell membrane and influence its uptake pathway. pnas.orgplos.org Some studies suggest that while the basic residues are key for initial interaction with negatively charged cell surface components like heparan sulfate proteoglycans (HSPGs), the mechanism of translocation can involve multiple pathways, including various forms of endocytosis and potentially direct translocation, depending on the peptide sequence and modifications. pnas.orgmolbiolcell.orgnih.gov The spatial arrangement and density of cationic residues, alongside hydrophobic content, play a role in the peptide's ability to induce membrane deformation and interact with the cytoskeleton, impacting endocytic processes. pnas.org

Applications of HIV this compound Peptide as a Research Tool

The cell-penetrating capabilities of the HIV TAT peptide, including the this compound dimer, make it a valuable tool in various areas of cell biology and molecular biology research. Its ability to ferry diverse molecules across the cell membrane allows for the study of intracellular processes that would otherwise be inaccessible.

Delivery of Molecular Cargoes in In Vitro Research Systems

The HIV TAT peptide and its derivatives, such as this compound, are widely used for delivering a broad range of molecular cargoes into cells in in vitro settings. These cargoes can vary significantly in size and chemical nature. Research has demonstrated the successful delivery of:

Proteins and Peptides: Enabling the study of protein function within cells. jpt.comgenscript.comresearchgate.netmdpi.com

Nucleic Acids: Including DNA, RNA, and siRNA, facilitating gene delivery, gene silencing studies, and the investigation of RNA function. biosynth.comjpt.comgenscript.comresearchgate.netplos.org

Small Molecules: Such as fluorophores for cellular imaging and chelators. biosynth.comgenscript.comresearchgate.net

Nanoparticles: Allowing for the intracellular delivery of more complex structures. genscript.comresearchgate.net

The TAT peptide can be conjugated directly to the cargo or used to form complexes that facilitate uptake. plos.org This delivery capability is essential for numerous experimental approaches aimed at understanding cellular mechanisms and pathways.

Facilitation of Intracellular Delivery in Molecular Biology Studies

Beyond general cargo delivery, the HIV TAT peptide plays a specific role in facilitating intracellular delivery for various molecular biology applications. Its use enables researchers to introduce molecules that modulate gene expression, protein activity, or cellular signaling pathways directly into the intracellular environment. This includes the delivery of plasmids for transient transfection, antisense oligonucleotides, or proteins designed to interact with intracellular targets. jpt.complos.orgmdpi.com

Studies investigating the mechanisms of TAT-mediated uptake have revealed that while multiple endocytic pathways can be involved, including clathrin-mediated endocytosis and macropinocytosis, the precise route can be cargo-dependent and influenced by experimental conditions. pnas.orgmolbiolcell.orgnih.govnih.gov Understanding these mechanisms is crucial for optimizing delivery efficiency and directing cargoes to specific intracellular compartments. The ability of TAT peptide to enhance membrane deformation and interact with the cytoskeleton can promote internalization processes necessary for the uptake of various molecules. pnas.org

Fundamental Protein-Nucleic Acid Interactions involving HIV TAT Protein

The function of the full-length HIV TAT protein in viral transcription is fundamentally dependent on its specific interaction with the trans-activation responsive (TAR) RNA element. This interaction is a classic example of protein-RNA recognition and has been extensively studied to understand the molecular basis of HIV gene expression and to explore potential therapeutic targets.

Structural Recognition of TAR RNA by HIV TAT Protein

The HIV TAR RNA is a structured RNA element located at the 5'-end of all nascent HIV-1 transcripts. acs.orgpnas.orgnih.gov The TAT protein binds to TAR RNA, which is crucial for recruiting host cellular factors, such as the super elongation complex (SEC), to enhance transcriptional elongation by RNA polymerase II. pnas.orgresearchgate.netnih.gov

Structural studies, including NMR and crystallography, have provided detailed insights into how the TAT protein recognizes TAR RNA. acs.orgpnas.orgpnas.org The interaction primarily involves the arginine-rich motif (ARM) of the TAT protein binding to specific structural features within the TAR RNA, particularly a conserved trinucleotide bulge and the adjacent upper stem and loop regions. pnas.orgpnas.orgoup.comresearchgate.netnih.gov The binding induces conformational changes in both the TAT protein and TAR RNA, leading to the formation of a stable complex. pnas.orgoup.com Specific amino acids within the TAT ARM make crucial contacts with nucleotides in the TAR bulge and loop, mediated by a combination of electrostatic interactions with the phosphate (B84403) backbone and specific hydrogen bonds and van der Waals forces with the bases. pnas.orgnih.gov

Site-Specific Photo-Cross-Linking Studies of TAT-TAR Complexes

Site-specific photo-cross-linking has been a powerful technique to map the interaction interfaces between the HIV TAT protein and TAR RNA and to study the dynamics and conformation of the complex. This method involves incorporating a photoreactive group at a specific position in either the protein or the RNA, which upon UV irradiation, forms a covalent bond with residues in close proximity at the interaction interface.

Theoretical and Mutagenesis Studies of HIV TAT Functional Domains

The full-length HIV Tat protein contains several functional domains critical for its diverse activities, including transcriptional activation, nuclear localization, and cell penetration wikipedia.orguniprot.orgnih.gov. Mutagenesis studies have been instrumental in delineating these domains and understanding their specific roles.

Key functional domains of the HIV Tat protein include:

An N-terminal domain. oup.com

A cysteine-rich domain. oup.comnih.govembopress.org

A basic domain, which functions as the protein transduction domain (PTD) or cell-penetrating peptide (CPP). wikipedia.orgjpt.comoup.comnih.govembopress.org

An auxiliary domain that can enhance activity. oup.com

Theoretical studies, often coupled with experimental approaches, have aimed to understand the structure-function relationships within these domains. For instance, modeling of the TAT PTD (amino acids 47-57) has suggested it possesses strong alpha-helical characteristics aacrjournals.org.

Mutagenesis experiments have provided detailed insights into the importance of specific amino acid residues and regions within Tat for its function. Point mutations, deletion mutants, and linker insertions have been used to assess the impact of altering specific parts of the protein. For example, point mutations in the cysteine residues within the cysteine-rich domain have been shown to significantly decrease the transcriptional activation activity of Tat nih.govembopress.org. Similarly, alterations to the basic domain, which is crucial for nuclear localization and cell penetration, have resulted in decreased transcriptional activity and reduced nuclear accumulation oup.comnih.govembopress.orgasm.org.

Studies using deletion mutants have further confirmed the necessity of specific domains for Tat function. Deletion of the entire basic domain (residues 49 through 58) has been shown to severely impact Tat activity oup.com. Conservative mutations in certain regions, however, have resulted in minimal changes in Tat activation, highlighting the critical nature of specific residues and domains nih.govembopress.org.

The basic domain, often represented by the sequence RKKRRQRRR (or similar variations depending on the Tat subtype and specific fragment studied), is particularly well-characterized due to its role as a PTD genscript.comjpt.com. Mutagenesis within this basic region has demonstrated the critical role of positively charged amino acids, particularly arginine residues, in facilitating cell membrane translocation and nuclear localization nih.govasm.org.

The following table summarizes some key functional domains and the impact of mutagenesis studies:

| Functional Domain | Region (Example) | Key Features | Impact of Mutagenesis (Examples) | References |

| N-terminal domain | ~1-20 amino acids | Involved in Tat function | Minimal effects with some conservative mutations | oup.comnih.govembopress.org |

| Cysteine-rich domain | Cys-X-X-Cys motifs | Required for complete transcriptional activity | Point mutations in cysteine residues decrease transcriptional activation | oup.comnih.govembopress.org |

| Basic domain (PTD/CPP) | ~47-58 amino acids | Cell penetration, nuclear localization, TAR binding | Alterations decrease transcriptional activity and nuclear accumulation; critical for cell entry | wikipedia.orgjpt.comnih.govoup.comnih.govembopress.orgasm.org |

| Auxiliary domain | ~58-66 amino acids | Enhances activity | Deletion can result in low levels of RNA induction | oup.com |

Note: The specific amino acid numbering for domains can vary slightly depending on the HIV-1 subtype and the specific Tat isolate studied.

Impact of HIV TAT on Viral Transcription Mechanisms

The primary and most well-established function of the HIV Tat protein is its role as a potent trans-activator of viral gene expression wikipedia.orgoncotarget.comnih.govoup.com. Tat drastically enhances the efficiency of transcription from the HIV long terminal repeat (LTR), the viral promoter wikipedia.orgembopress.org. This transactivation is essential for the production of full-length viral RNA transcripts necessary for viral replication wikipedia.orgnih.govuniprot.org.

The mechanism by which Tat achieves this involves a crucial interaction with a structured RNA element called the trans-activation response element (TAR) wikipedia.orgoncotarget.comnih.govoup.com. TAR is located at the 5' end of nascent HIV-1 transcripts wikipedia.orgoncotarget.comnih.gov. Tat binds to a bulge within the stem-loop structure of the TAR RNA oncotarget.comnih.gov.

Upon binding to TAR, Tat significantly alters the properties of the transcription complex wikipedia.orgnih.gov. A key aspect of this is the recruitment of the positive transcription elongation complex (P-TEFb) wikipedia.orgnih.govoup.combohrium.com. P-TEFb is a cellular complex composed of Cyclin T1 and Cyclin-Dependent Kinase 9 (CDK9) wikipedia.orgoncotarget.comoup.combohrium.com.

The recruitment of P-TEFb by Tat leads to the phosphorylation of the carboxyl-terminal domain (CTD) of RNA polymerase II (RNAPII) uniprot.orgbohrium.com. This phosphorylation is critical for overcoming transcriptional pausing and promoting efficient elongation of the viral RNA transcript oncotarget.comuniprot.orgbohrium.com. Before Tat is present, RNAPII often pauses shortly after transcription initiation, leading to the production of short, abortive transcripts oncotarget.com. Tat binding to TAR and the subsequent recruitment and activation of P-TEFb relieve this block, allowing RNAPII to proceed with the synthesis of full-length viral RNA oncotarget.combohrium.com.

Research over the past decades has revealed that the mechanism of Tat action is more intricate than a simple model of P-TEFb recruitment bohrium.com. Tat interacts with numerous cellular factors involved in transcription initiation and elongation nih.govbohrium.com. It can also induce chromatin remodeling at the proviral integration site by recruiting histone acetyltransferases (HATs), which further contributes to increasing the proviral transcription rate uniprot.orgoup.com.

Furthermore, Tat's impact on viral transcription is not limited to the nucleus. While its primary role in transcription occurs in the nucleus, Tat is also thought to act as a translational activator of HIV-1 mRNAs in the cytoplasm nih.gov. This cytoplasmic function may require prior assembly of an RNA-protein complex in the nucleus nih.gov.

The interaction between Tat and TAR is a highly specific and critical event in the HIV life cycle. The basic domain of Tat plays a crucial role in this interaction due to its positively charged amino acids nih.gov. Studies have shown that the structure of the basic domain appears optimized for interacting with the TAR sequence nih.gov.

The following table summarizes the key components and interactions involved in Tat-mediated viral transcription:

| Component | Description | Role in Tat-mediated Transcription | References |

| HIV Tat protein | Viral trans-activator of transcription | Binds to TAR, recruits P-TEFb, enhances transcription elongation, modulates cellular factors, can induce chromatin remodeling. | wikipedia.orgoncotarget.comnih.govuniprot.orgoup.combohrium.com |

| TAR RNA element | Structured RNA element at the 5' end of nascent viral transcripts | Binding site for Tat, crucial for Tat's transactivation function. | wikipedia.orgoncotarget.comnih.govoup.com |

| RNA Polymerase II (RNAPII) | Host enzyme responsible for transcription | Phosphorylated by P-TEFb (recruited by Tat) to overcome pausing and enable efficient elongation. | uniprot.orgbohrium.com |

| P-TEFb complex | Cellular complex (Cyclin T1 and CDK9) | Recruited by Tat to TAR, phosphorylates RNAPII CTD, essential for efficient transcription elongation. | wikipedia.orgoncotarget.comoup.combohrium.com |

| Cellular Transcription Factors | Various host proteins involved in transcription initiation and elongation | Interact with Tat and the transcription complex to facilitate viral gene expression. | wikipedia.orgnih.govuniprot.org |

| Chromatin | DNA and associated proteins in the host nucleus | Tat can influence chromatin structure through recruitment of HATs, impacting proviral transcription rate. | uniprot.orgoup.com |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| HIV-1 Tat Protein (47-57) | 25080835 |

| HIV-1 Tat Protein | 16078 |

| beta-D-mannopyranose | 439680 |

Note: PubChem CID 16078 refers to the full-length HIV-1 Tat protein. PubChem CID 25080835 refers to a specific peptide fragment (47-57) of HIV-1 Tat, which is often associated with the protein transduction domain and relevant to the "this compound" context as a cell-penetrating peptide.##

The Human Immunodeficiency Virus type 1 (HIV-1) encodes a crucial regulatory protein known as Tat (Trans-Activator of Transcription). This protein is essential for efficient transcription of the viral genome and plays multiple roles in the viral life cycle and pathogenesis wikipedia.orgoncotarget.comnih.gov. While the full-length Tat protein varies in length (typically 86 to 101 amino acids depending on the subtype), specific regions and derived peptides have garnered significant attention in research due to their distinct functional properties wikipedia.orgfrontiersin.org. One such area of focus is the HIV this compound peptide, which often refers to a portion of the protein's functional domains, particularly those involved in cell penetration and interaction with cellular machinery.

The HIV Tat protein contains a protein transduction domain (PTD), also known as a cell-penetrating peptide (CPP), which enables it to enter cells by crossing the cell membrane wikipedia.orgpnas.org. This domain is typically located within the basic region of the Tat protein. The this compound peptide, as described in some contexts, represents a dimer of the protein transduction domain (often corresponding to residues 47-58 of HIV-tat protein), with a sequence like YGRKKRRQRRRGYGRKKRRQRRRG iscabiochemicals.comlifescienceproduction.co.ukbiosynth.com. This cationic peptide is notable for its ability to facilitate the cellular uptake of various molecules, ranging from small particles to larger entities like proteins, peptides, and nucleic acids genscript.comjpt.com.

The ability of the HIV TAT peptide to translocate across cellular membranes has made it a valuable tool in molecular delivery research pnas.orgpnas.org. Studies have shown that this peptide can mediate the introduction of heterologous molecules into mammalian cells both in vitro and in vivo aacrjournals.orgnih.gov. The mechanism of cellular entry for CPPs like the TAT peptide is complex and can involve multiple pathways, including direct entry and various forms of endocytosis, which can be both receptor-dependent and independent pnas.orgpnas.org. The highly cationic nature of the TAT peptide, particularly its arginine-rich sequence, is crucial for its interaction with cell membranes and subsequent internalization jpt.compnas.org.

Theoretical and Mutagenesis Studies of HIV TAT Functional Domains

The full-length HIV Tat protein contains several functional domains critical for its diverse activities, including transcriptional activation, nuclear localization, and cell penetration wikipedia.orguniprot.orgnih.gov. Mutagenesis studies have been instrumental in delineating these domains and understanding their specific roles.

Key functional domains of the HIV Tat protein include:

An N-terminal domain. oup.com

A cysteine-rich domain. oup.comnih.govembopress.org

A basic domain, which functions as the protein transduction domain (PTD) or cell-penetrating peptide (CPP). wikipedia.orgjpt.comoup.comnih.govembopress.org

An auxiliary domain that can enhance activity. oup.com

Theoretical studies, often coupled with experimental approaches, have aimed to understand the structure-function relationships within these domains. For instance, modeling of the TAT PTD (amino acids 47-57) has suggested it possesses strong alpha-helical characteristics aacrjournals.org.

Mutagenesis experiments have provided detailed insights into the importance of specific amino acid residues and regions within Tat for its function. Point mutations, deletion mutants, and linker insertions have been used to assess the impact of altering specific parts of the protein. For example, point mutations in the cysteine residues within the cysteine-rich domain have been shown to significantly decrease the transcriptional activation activity of Tat nih.govembopress.org. Similarly, alterations to the basic domain, which is crucial for nuclear localization and cell penetration, have resulted in decreased transcriptional activity and reduced nuclear accumulation oup.comnih.govembopress.orgasm.org.

Studies using deletion mutants have further confirmed the necessity of specific domains for Tat function. Deletion of the entire basic domain (residues 49 through 58) has been shown to severely impact Tat activity oup.com. Conservative mutations in certain regions, however, have resulted in minimal changes in Tat activation, highlighting the critical nature of specific residues and domains nih.govembopress.org.

The basic domain, often represented by the sequence RKKRRQRRR (or similar variations depending on the Tat subtype and specific fragment studied), is particularly well-characterized due to its role as a PTD genscript.comjpt.com. Mutagenesis within this basic region has demonstrated the critical role of positively charged amino acids, particularly arginine residues, in facilitating cell membrane translocation and nuclear localization nih.govasm.org.

The following table summarizes some key functional domains and the impact of mutagenesis studies:

| Functional Domain | Region (Example) | Key Features | Impact of Mutagenesis (Examples) | References |

| N-terminal domain | ~1-20 amino acids | Involved in Tat function | Minimal effects with some conservative mutations | oup.comnih.govembopress.org |

| Cysteine-rich domain | Cys-X-X-Cys motifs | Required for complete transcriptional activity | Point mutations in cysteine residues decrease transcriptional activation | oup.comnih.govembopress.org |

| Basic domain (PTD/CPP) | ~47-58 amino acids | Cell penetration, nuclear localization, TAR binding | Alterations decrease transcriptional activity and nuclear accumulation; critical for cell entry | wikipedia.orgjpt.comnih.govoup.comnih.govembopress.orgasm.org |

| Auxiliary domain | ~58-66 amino acids | Enhances activity | Deletion can result in low levels of RNA induction | oup.com |

Note: The specific amino acid numbering for domains can vary slightly depending on the HIV-1 subtype and the specific Tat isolate studied.

Impact of HIV TAT on Viral Transcription Mechanisms

The primary and most well-established function of the HIV Tat protein is its role as a potent trans-activator of viral gene expression wikipedia.orgoncotarget.comnih.govoup.com. Tat drastically enhances the efficiency of transcription from the HIV long terminal repeat (LTR), the viral promoter wikipedia.orgembopress.org. This transactivation is essential for the production of full-length viral RNA transcripts necessary for viral replication wikipedia.orgnih.govuniprot.org.

The mechanism by which Tat achieves this involves a crucial interaction with a structured RNA element called the trans-activation response element (TAR) wikipedia.orgoncotarget.comnih.govoup.com. TAR is located at the 5' end of nascent HIV-1 transcripts wikipedia.orgoncotarget.comnih.gov. Tat binds to a bulge within the stem-loop structure of the TAR RNA oncotarget.comnih.gov.

Upon binding to TAR, Tat significantly alters the properties of the transcription complex wikipedia.orgnih.gov. A key aspect of this is the recruitment of the positive transcription elongation complex (P-TEFb) wikipedia.orgnih.govoup.combohrium.com. P-TEFb is a cellular complex composed of Cyclin T1 and Cyclin-Dependent Kinase 9 (CDK9) wikipedia.orgoncotarget.comoup.combohrium.com.

The recruitment of P-TEFb by Tat leads to the phosphorylation of the carboxyl-terminal domain (CTD) of RNA polymerase II (RNAPII) uniprot.orgbohrium.com. This phosphorylation is critical for overcoming transcriptional pausing and promoting efficient elongation of the viral RNA transcript oncotarget.comuniprot.orgbohrium.com. Before Tat is present, RNAPII often pauses shortly after transcription initiation, leading to the production of short, abortive transcripts oncotarget.com. Tat binding to TAR and the subsequent recruitment and activation of P-TEFb relieve this block, allowing RNAPII to proceed with the synthesis of full-length viral RNA oncotarget.combohrium.com.

Research over the past decades has revealed that the mechanism of Tat action is more intricate than a simple model of P-TEFb recruitment bohrium.com. Tat interacts with numerous cellular factors involved in transcription initiation and elongation nih.govbohrium.com. It can also induce chromatin remodeling at the proviral integration site by recruiting histone acetyltransferases (HATs), which further contributes to increasing the proviral transcription rate uniprot.orgoup.com.

Furthermore, Tat's impact on viral transcription is not limited to the nucleus. While its primary role in transcription occurs in the nucleus, Tat is also thought to act as a translational activator of HIV-1 mRNAs in the cytoplasm nih.gov. This cytoplasmic function may require prior assembly of an RNA-protein complex in the nucleus nih.gov.

The interaction between Tat and TAR is a highly specific and critical event in the HIV life cycle. The basic domain of Tat plays a crucial role in this interaction due to its positively charged amino acids nih.gov. Studies have shown that the structure of the basic domain appears optimized for interacting with the TAR sequence nih.gov.

The following table summarizes the key components and interactions involved in Tat-mediated viral transcription:

| Component | Description | Role in Tat-mediated Transcription | References |

| HIV Tat protein | Viral trans-activator of transcription | Binds to TAR, recruits P-TEFb, enhances transcription elongation, modulates cellular factors, can induce chromatin remodeling. | wikipedia.orgoncotarget.comnih.govuniprot.orgoup.combohrium.com |

| TAR RNA element | Structured RNA element at the 5' end of nascent viral transcripts | Binding site for Tat, crucial for Tat's transactivation function. | wikipedia.orgoncotarget.comnih.govoup.com |

| RNA Polymerase II (RNAPII) | Host enzyme responsible for transcription | Phosphorylated by P-TEFb (recruited by Tat) to overcome pausing and enable efficient elongation. | uniprot.orgbohrium.com |

| P-TEFb complex | Cellular complex (Cyclin T1 and CDK9) | Recruited by Tat to TAR, phosphorylates RNAPII CTD, essential for efficient transcription elongation. | wikipedia.orgoncotarget.comoup.combohrium.com |

| Cellular Transcription Factors | Various host proteins involved in transcription initiation and elongation | Interact with Tat and the transcription complex to facilitate viral gene expression. | wikipedia.orgnih.govuniprot.org |

| Chromatin | DNA and associated proteins in the host nucleus | Tat can influence chromatin structure through recruitment of HATs, impacting proviral transcription rate. | uniprot.orgoup.com |

Triple Aryne–tetrazine Tat Reaction in Organic Synthesis and Reaction Mechanism Studies

Mechanistic Investigations of Triple Aryne–Tetrazine (TAT) Reaction

Mechanistic studies of the Triple Aryne–Tetrazine (TAT) reaction have employed a combination of experimental techniques and computational methods to elucidate the intricate sequence of events. These investigations have focused on identifying key intermediates, determining the nature of competing pathways, and understanding the role of proton transfer processes. rsc.orgnih.govcore.ac.ukresearchgate.net

Cycloaddition Cascades and Reactivity Modes

The TAT reaction cascade involves several distinct reactivity modes of the aryne. The initial step typically involves a [4+2] cycloaddition between the 1,2,4,5-tetrazine (B1199680) and the first equivalent of aryne. semanticscholar.orgnih.gov This cycloaddition is followed by a retro-Diels-Alder reaction with the extrusion of nitrogen gas, leading to the formation of a phthalazine (B143731) intermediate. semanticscholar.org Subsequent steps involve the reaction of this intermediate with additional equivalents of aryne. Beyond the initial [4+2] cycloaddition, other reactivity modes, such as nucleophilic addition, also play significant roles in the cascade, ultimately leading to the formation of various heterocyclic compounds. rsc.orgresearchgate.netrsc.org The competition between different cycloaddition pathways, such as [4+2] and [2+2], has been investigated, and their energetic profiles compared. rsc.orgresearchgate.net

Nucleophilic Addition Pathways and Competition

Nucleophilic addition pathways are significant in the TAT reaction and compete with cycloaddition events. rsc.orgresearchgate.netrsc.org Density Functional Theory (DFT) calculations have indicated that nucleophilic addition pathways can be more favorable than a second Diels-Alder reaction in certain stages of the cascade. rsc.orgresearchgate.netrsc.org The reaction sequence involves nucleophilic attack of an intermediate on the aryne triple bond, leading to the formation of zwitterionic intermediates. acs.org This highlights the diverse reactivity of arynes, which can act as electrophiles in the presence of suitable nucleophilic species generated during the reaction. upenn.educore.ac.uk

Theoretical and Computational Analysis of Triple Aryne–Tetrazine (TAT) Reaction

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the complex mechanism and energetics of the Triple Aryne–Tetrazine (TAT) reaction. rsc.orgnih.govupenn.eduresearchgate.netrsc.orgescholarship.org These studies provide insights into reaction pathways, transition states, and the relative stabilities of intermediates, complementing experimental observations. rsc.orgupenn.eduresearchgate.net

Density Functional Theory (DFT) Calculations of Reaction Mechanisms

DFT calculations have been extensively applied to study the potential energy surface of the TAT reaction. rsc.orgnih.govupenn.eduresearchgate.netrsc.orgescholarship.org These calculations have been used to model and compare the energetic profiles of competing reaction pathways, such as Diels-Alder cycloaddition versus nucleophilic addition. rsc.orgresearchgate.netrsc.org DFT studies have helped to support experimental findings regarding the favored reaction routes and the activation energy barriers of different steps in the cascade. rsc.orgnih.gov For instance, DFT calculations have indicated that nucleophilic addition pathways are often more favorable energetically than certain cycloaddition events. rsc.orgresearchgate.netrsc.org Computational studies have also been used to investigate the transition states involved in key steps, including proton transfer. rsc.orgupenn.eduresearchgate.net

Frontier Molecular Orbital (FMO) Analysis of Reactants

Frontier Molecular Orbital (FMO) analysis provides a qualitative understanding of the reactivity of molecules based on the interaction between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netimperial.ac.uklibretexts.orgwikipedia.org In the context of the TAT reaction, FMO analysis can be applied to understand the initial interactions between the aryne and the tetrazine, as well as subsequent intermediates and aryne equivalents. The interaction between the HOMO of one reactant and the LUMO of the other is often the dominant interaction in determining the reactivity and the preferred reaction pathway, such as in cycloaddition reactions. researchgate.netimperial.ac.ukwikipedia.org While the provided search results specifically mention DFT calculations for the TAT reaction mechanism, FMO analysis is a related theoretical tool often used in conjunction with or to interpret such calculations, providing insights into the electronic factors that govern the observed reactivity modes. libretexts.orgacs.orgresearchgate.net

Energetic Profiles of Reaction Intermediates and Transition States

Detailed mechanistic investigations, including computational studies using Density Functional Theory (DFT) calculations, have been crucial in understanding the Triple Aryne–Tetrazine (TAT) reaction cascade. core.ac.ukrsc.orgnih.govresearchgate.netrsc.orgrsc.org These studies scrutinize multiple mechanistic steps, intermediates, and transition states, as well as competitive reaction pathways. core.ac.ukupenn.eduresearchgate.net

The TAT reaction mechanism involves several consecutive elementary steps, with as many as five steps directly engaging the aryne. rsc.org The reaction is initiated by the formation of an aryne, typically from a masked precursor using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). nih.govrsc.orgresearchgate.netscience.gov The first step involves a Diels-Alder reaction between the tetrazine and the aryne, followed by a retro-Diels-Alder extrusion of nitrogen gas, leading to the formation of a phthalazine intermediate. nih.govrsc.orgnih.govresearchgate.net This phthalazine is the first isolable intermediate in the TAT reaction. core.ac.uk

Subsequent steps involve further aryne additions and transformations. Computational studies have compared the energetic profiles of competing pathways, such as a second Diels-Alder reaction versus nucleophilic addition. DFT calculations indicate that the nucleophilic addition pathway is more favorable energetically than a second Diels-Alder reaction in certain stages of the cascade. rsc.orgresearchgate.netrsc.org

The proton transfer step within the mechanism has also been investigated computationally and experimentally. These studies reveal that the proton transfer proceeds intermolecularly, often assisted by a water molecule, rather than intramolecularly. rsc.orgresearchgate.netrsc.org

Energetic profiles have also been compared for the potential fates of resulting enamine intermediates, which can undergo either a stepwise formal [2+2] or [4+2] cycloaddition. rsc.orgresearchgate.netrsc.org Isolation of different products, including ene-products and rearranged products, highlights potential competition with oxidation or desaturation pathways, and their energetic landscapes have been compared. rsc.orgresearchgate.netrsc.orgresearchgate.net

Computational data, such as Gibbs free energies of activation for various transition states, provide insights into the relative feasibility of different mechanistic routes. For example, DFT calculations have supported the assertion that a [4+2] cycloaddition leading to an anthracene (B1667546) product has a higher activation energy barrier compared to nucleophilic addition pathways, suggesting the former is less favorable. rsc.org Optimized geometries of intermediates, products, and transition states for pathways like water-assisted proton transfer have also been computationally determined. rsc.org

Synthetic Utility and Product Scope of Triple Aryne–Tetrazine (TAT) Reaction

The Triple Aryne–Tetrazine (TAT) reaction represents a significant advancement in synthetic organic chemistry, offering a rapid and efficient route to complex polyaromatic systems. nih.govsemanticscholar.orgresearchgate.net It is a metal-free method that can be performed under mild conditions, often in air and within minutes. nih.govsemanticscholar.org The reaction's operational simplicity and the ready availability of tetrazine and aryne precursors contribute to its synthetic utility. nih.govresearchgate.net

The primary synthetic utility of the TAT reaction lies in its ability to access a new class of polyaromatic heterocycles. nih.govsemanticscholar.org

Formation of Heterocyclic Compounds via Multicomponent Reactions

The TAT reaction is inherently a multicomponent cascade reaction that facilitates the formation of diverse heterocyclic compounds. rsc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net By coupling multiple consecutive mechanistic steps and diverse reactivity modes of arynes and tetrazines, the reaction yields polyaromatic heterocycles, most notably dibenzo[de,g]cinnolines. core.ac.uknih.govupenn.edusemanticscholar.orgrsc.orgnih.govrsc.orgresearchgate.net

The cascade begins with a Diels-Alder/retro-Diels-Alder sequence between the tetrazine and the first equivalent of aryne, generating a phthalazine intermediate. nih.govrsc.orgnih.govresearchgate.net Subsequent additions of aryne equivalents and intramolecular rearrangements or cycloadditions lead to the formation of the final polycyclic heterocyclic scaffold. The reaction involves a sequence of distinct aryne reactivity modes. nih.gov

Beyond the formation of dibenzo[de,g]cinnolines, combinations of several reactivity modes observed during the TAT reaction cascade can afford other heterocyclic compounds. researchgate.netrsc.orgresearchgate.net Investigation into side reactions and alternative pathways has also provided access to new heterocyclic scaffolds and insights into aryne chemistry. rsc.orgnih.gov

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

While the TAT reaction primarily yields polycyclic aromatic heterocycles like dibenzo[de,g]cinnolines, the underlying principles of multiple aryne additions to a core molecule can be extended to the synthesis of polycyclic aromatic hydrocarbons (PAHs). nih.gov The concept of using a reactive core molecule, such as a tetrazine acting as a scaffold for iterative aryne additions, provides a strategy for accessing higher order polyaromatic systems. nih.gov

Studies exploring the reaction mechanism have also considered pathways that could potentially lead to PAH structures, such as anthracene, although computational data might suggest these pathways are less favorable compared to heterocycle formation under typical TAT conditions. rsc.org Furthermore, related work has shown that using non-aromatic strained alkynes in similar methodologies can lead to unsymmetrical PAHs, contrasting with the symmetrical PAHs that might theoretically arise from using arynes in certain pathways. researchgate.net Experimental studies have demonstrated the rapid synthesis of new PAHs, including tetracene and pentacene (B32325) scaffolds, using related aryne-mediated pericyclic reaction cascades. researchgate.net

Emerging Research Directions and Future Outlook

Integration of Diverse "TAT" Research Areas

Emerging research directions for TAT 2-4 involve the integration of its core function as a cell-penetrating peptide (CPP) with various other research disciplines. The inherent ability of this compound to traverse cell membranes allows for its exploration as a versatile delivery vehicle. cymitquimica.comlifescienceproduction.co.uknih.gov Scientists are investigating its potential to transport a wide array of molecules into cells, including fluorophores for imaging, chelators, and nucleic acids like DNA and therapeutic oligonucleotides. cymitquimica.comlifescienceproduction.co.uk This integration extends its utility across fields such as molecular biology, pharmacology, and diagnostics, where targeted intracellular delivery is crucial. The application of this compound in facilitating the uptake of diverse cargoes represents a significant area of ongoing and future research, aiming to overcome cellular barriers for research and potential therapeutic applications. cymitquimica.comlifescienceproduction.co.uknih.gov

Advanced Computational Modeling for Mechanism Elucidation

Advanced computational modeling plays a crucial role in understanding the fundamental mechanisms by which this compound interacts with biological systems and achieves cellular entry. Techniques such as molecular dynamics simulations are being employed to investigate the dynamics and intramolecular interactions of TAT peptides, providing insights into their behavior in aqueous solutions and in the presence of cellular membranes. nih.govvivitrolabs.comresearchgate.nettandfonline.com These computational approaches can help elucidate how the peptide's structure and flexibility contribute to its cell-penetrating ability and its interactions with cellular components. nih.gov By simulating the complex processes of peptide-membrane interaction and internalization, researchers aim to gain a deeper understanding of the factors governing this compound's efficacy and inform the design of improved delivery systems. nih.govvivitrolabs.comresearchgate.nettandfonline.combhsai.org

常见问题

Q. How can researchers ensure transparency when reporting negative or inconclusive results for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。